

A Comparative Pharmacological Guide: Methylone vs. N-Demethyl Methylone

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Compound of Interest

Compound Name: *N-Demethyl methylone hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of methylone and its primary N-demethylated metabolite, N-demethyl methylone (also known as 3,4-methylenedioxycathinone, MDC, or normethylone). The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their respective interactions with key monoamine transporters.

Executive Summary

Methylone and its metabolite, N-demethyl methylone (MDC), both act as substrates for monoamine transporters, leading to the release of serotonin, dopamine, and norepinephrine. However, their potencies and selectivities differ significantly. Methylone demonstrates a more balanced profile as a monoamine releaser, while MDC exhibits a comparatively weaker effect, particularly in promoting serotonin release. These differences in pharmacological activity are critical considerations in understanding the overall psychoactive and physiological effects of methylone administration.

Data Presentation: In Vitro Pharmacology

The following tables summarize the key quantitative data comparing the in vitro pharmacological activities of methylone and N-demethyl methylone at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Table 1: Monoamine Transporter Uptake Inhibition

Compound	SERT IC50 (μM)	DAT IC50 (μM)	NET IC50 (μM)
Methylone	18	6.6	0.58
N-Demethyl Methylone (MDC)	>100	>100	>100

Data sourced from studies on human monoamine transporters expressed in HEK cells[1].

Table 2: Monoamine Release

Compound	5-HT EC50 (nM)	DA EC50 (nM)	NE EC50 (nM)
Methylone	234–708	117–220	140–270
N-Demethyl Methylone (MDC)	966	370	394

Data represents the half maximal effective concentration (EC50) for neurotransmitter release in rat brain synaptosomes[2].

Note on Binding Affinities (Ki): While Ki values for methylone at monoamine transporters have been reported (SERT: 4.15 μM, DAT: 5.73 μM, NET: 1.15 μM)[3][4], corresponding Ki values for N-demethyl methylone (MDC) were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the concentration of a compound required to inhibit the reuptake of a radiolabeled neurotransmitter by 50% (IC50).

a. Cell Culture and Transfection:

- Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are stably transfected with plasmids encoding the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

b. Assay Procedure:

- Transfected cells are seeded in 96-well plates and grown to confluence.
- On the day of the assay, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
- Cells are pre-incubated for 10-15 minutes at 37°C with varying concentrations of the test compounds (methylnone or MDC).
- The uptake reaction is initiated by the addition of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) at a final concentration near its K_m value.
- The incubation is allowed to proceed for a short period (typically 1-5 minutes) at 37°C.
- The reaction is terminated by rapid aspiration of the buffer and washing the cells with ice-cold KRH buffer.
- The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
- IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

a. Synaptosome Preparation:

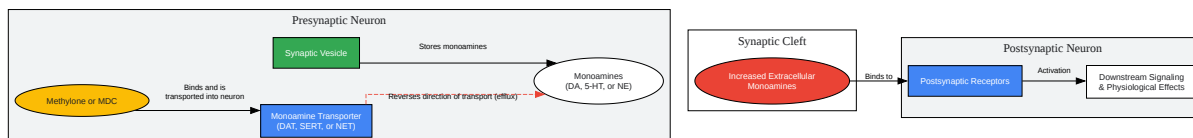
- Brain tissue from a specific region (e.g., striatum for dopamine) is homogenized in ice-cold sucrose buffer.
- The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
- The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
- The synaptosome pellet is resuspended in an appropriate buffer.

b. Release Assay Procedure:

- Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [^3H]serotonin, [^3H]dopamine, or [^3H]norepinephrine) by incubation at 37°C.
- After loading, the synaptosomes are washed to remove excess unincorporated radiolabel.
- The pre-loaded synaptosomes are then incubated with varying concentrations of the test compounds (methylone or MDC).
- At specified time points, aliquots of the incubation medium are collected.
- The amount of released radioactivity in the medium is quantified by liquid scintillation counting.
- EC50 values, the concentration of the compound that elicits 50% of the maximal release, are determined from the concentration-response curves.

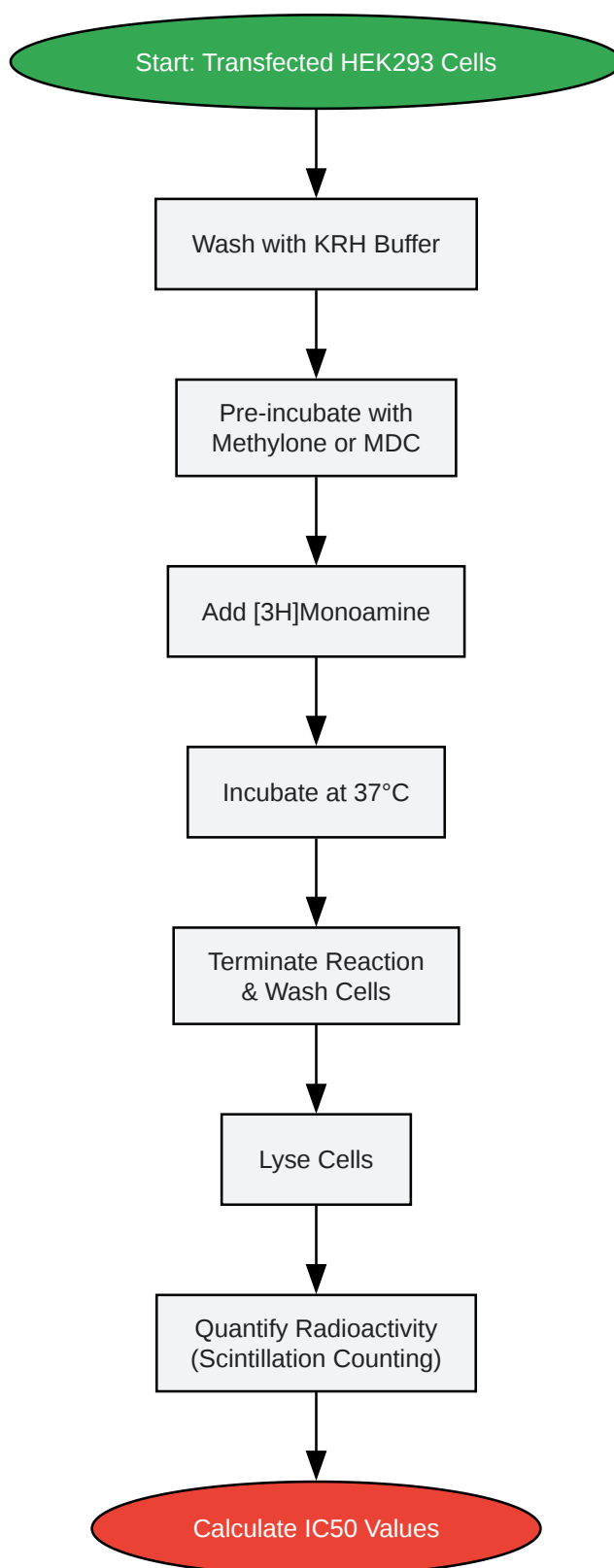
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.



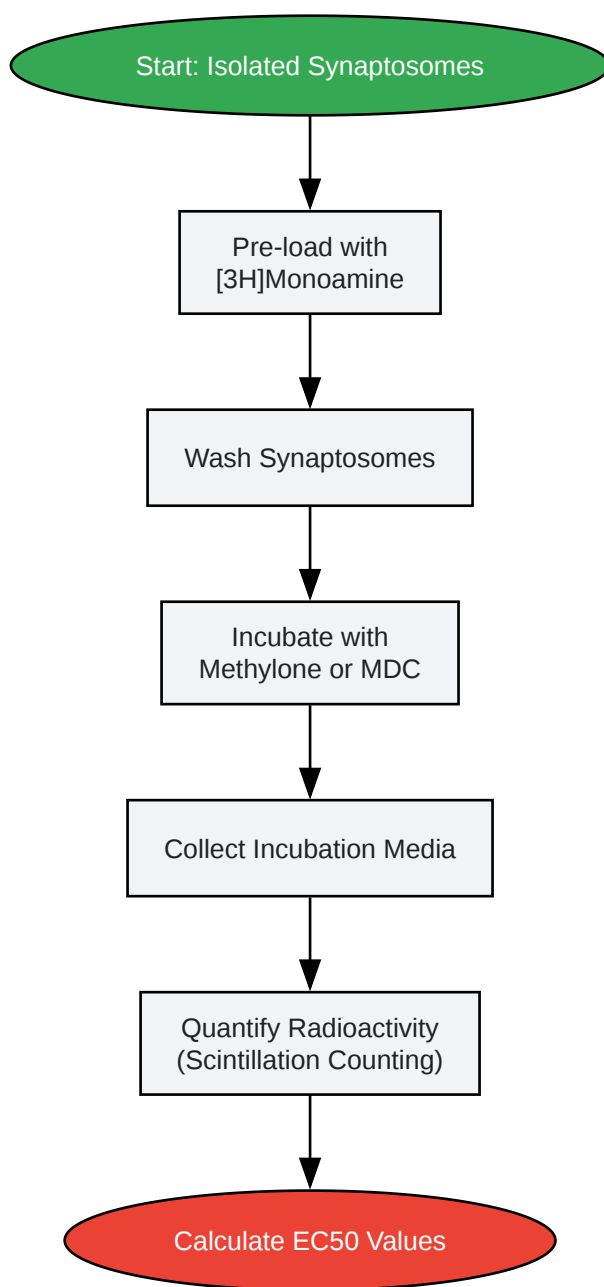
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Caption: Monoamine release pathway of methylone and MDC.



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Caption: Workflow for monoamine transporter uptake inhibition assay.



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Caption: Workflow for in vitro neurotransmitter release assay.

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